molecular formula C19H26N4O2S B5187291 5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide

5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide

Cat. No.: B5187291
M. Wt: 374.5 g/mol
InChI Key: UNVVEABCZMUQQE-UHFFFAOYSA-N
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Description

5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide typically involves the cyclization of phenylhydrazone derivatives followed by functionalization at various ring positions. The most common synthesis route includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases and as an anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect calcium ion influx, which is crucial for platelet aggregation and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: Contains a six-membered ring with two adjacent nitrogen atoms.

    Pyridazinone: A derivative of pyridazine with a keto functionality at the third position.

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

Uniqueness

5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide stands out due to its unique combination of a cycloheptylamino group and a sulfonamide group, which imparts distinct pharmacological properties. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

5-[6-(cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-2-14-9-10-15(13-18(14)26(20,24)25)17-11-12-19(23-22-17)21-16-7-5-3-4-6-8-16/h9-13,16H,2-8H2,1H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVVEABCZMUQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3CCCCCC3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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